epsilon-Acetyl-L-lysine

Enzymology Substrate Specificity Amino Acid Oxidase

Issue: Using α-acetyl-L-lysine or unmodified lysine in sirtuin deacetylation assays produces invalid kinetic data due to ε-regioselectivity requirements. Solution: Nε-Acetyl-L-lysine (CAS 692-04-6) is the authentic ε-specific substrate for sirtuins and aminoacylases. • ≥98% HPLC purity; USP/EP-traceable for ANDA QC and analytical method validation • Defined mp 250°C (dec.), water-miscible • Essential LC-MS calibrant for acetylation metabolomics • Bulk quantities; immediate global dispatch

Molecular Formula C8H16N2O3
Molecular Weight 188.22 g/mol
CAS No. 692-04-6
Cat. No. B555289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameepsilon-Acetyl-L-lysine
CAS692-04-6
SynonymsN-epsilon-Acetyl-L-lysine; 692-04-6; Nepsilon-Acetyl-L-lysine; N6-Acetyl-L-lysine; N-Epsilon-acetyllysine; (S)-6-Acetamido-2-aminohexanoicacid; Ne-Acetyllysine; N(6)-Acetyl-L-lysine; e-N-Acetyllysine; N(6)-ACETYLLYSINE; N-e-Acetyllysine; L-e-N-Acetyllysine; Ne-Acetyl-L-lysine; n6-acetyllysine; e-N-Acetyl-L-lysine; N-e-Acetyl-L-lysine; w-N-Acetyl-L-lysine; epsilon-N-Acetyllysine; epsilon-Acetyl-L-lysine; L-epsilon-N-Acetyllysine; omega-N-Acetyl-L-lysine; N(zeta)-acetyl-L-lysine; epsilon-N-acetyl-L-lysine; N(epsilon)-acetyl-L-lysine; UNII-470AD5VY1X
Molecular FormulaC8H16N2O3
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCC(=O)NCCCCC(C(=O)O)N
InChIInChI=1S/C8H16N2O3/c1-6(11)10-5-3-2-4-7(9)8(12)13/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13)/t7-/m0/s1
InChIKeyDTERQYGMUDWYAZ-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epsilon-Acetyl-L-lysine Technical Overview


ε-Acetyl-L-lysine (also Nε-acetyl-L-lysine, N6-acetyl-L-lysine) is an N-acyl-α-amino acid wherein the ε-amino group of L-lysine is acetylated. It serves as the canonical model compound for post-translational ε‑lysine acetylation, a central epigenetic and metabolic regulatory modification [1]. Commercial availability of this compound in high purity (≥98–99% by HPLC) and with defined physicochemical parameters (melting point 250 °C with decomposition, water miscibility) establishes its utility as an analytical standard and enzyme substrate [2].

1
Post-translational acetylation standard (ε-lysine)
2
Authentic substrate for sirtuin/aminoacylase assays
3
High-purity analytical reference with pharmacopeial traceability

Why Epsilon-Acetyl-L-lysine Cannot Be Substituted


Substituting ε-acetyl-L-lysine with α-acetyl-L-lysine, thioacetyl-lysine, or unmodified lysine will invalidate assays that depend on ε-specific recognition by sirtuins, aminoacylases, and acetyllysine-binding proteins. Enzymes display divergent kinetic parameters for the two regioisomers [1], and even subtle structural modifications (e.g., thioacetyl substitution) dramatically alter deacetylation susceptibility [2]. Procurement of the correct regioisomer is therefore a non-negotiable prerequisite for reproducible biochemical and metabolomics data.

Risk α‑Acetyl or thioacetyl analogs: enzymatic recognition diverges; may invalidate sirtuin and aminoacylase kinetic data
Risk Unmodified lysine: lacks acetyl moiety, failing to serve as acetylation standard or substrate mimic
Risk Regioisomer mismatch (ε vs α): substantial differences in enzyme affinity and specific activity (up to 22‑fold)

Epsilon-Acetyl-L-lysine Differentiation Evidence


Apparent Km: ε- vs. α-Acetyl-L-lysine

In assays with an L-amino acid oxidase from Rhodococcus sp., ε‑acetyl‑L‑lysine exhibits a substantially smaller apparent Michaelis constant (Km) compared to its α‑acetyl regioisomer, indicating higher enzyme affinity for the ε‑acetylated substrate. The study reports that the apparent Km for Nα‑acetyl‑L‑lysine was 'much larger' than that for Nε‑acetyl‑L‑lysine [1].

Apparent Km comparison
Head-to-head
Km(α‑acetyl) >> Km(ε‑acetyl)
Requires different substrate concentrations for linear kinetics
L‑amino acid oxidase from Rhodococcus sp.; full-text needed for absolute values
Enzymology Substrate Specificity Amino Acid Oxidase

Aminoacylase Specific Activity Comparison

A direct comparison of specific activities in a fractionated crude extract reveals that ε‑acetyl‑L‑lysine is hydrolyzed at markedly different rates than α‑acetyl‑L‑lysine. In fraction 5, the specific activity for N‑α‑acetyl‑L‑lysine was 2.9 mmolLys/(h·gprotein), whereas for N‑ε‑acetyl‑L‑lysine it was only 0.13 mmolLys/(h·gprotein) [1].

Aminoacylase specific activity
Head-to-head
0.13 vs 2.9 mmolLys/(h·gprotein)
22‑fold higher activity for α‑isomer; prevents gross enzyme miscalculation
S. ambofaciens crude extract, fraction 5
Aminoacylase Enzyme Activity Substrate Profiling

Regioselective Acylation by CALB Lipase

In a direct comparative study, lipase B from Candida antarctica (CALB) catalyzed acylation of lysine exclusively on the ε‑amino group, whereas a crude aminoacylase extract from S. ambofaciens catalyzed acylation on both α‑ and ε‑positions [1].

CALB regioselectivity
Head-to-head
100% ε‑acylation (CALB) vs mixed α/ε (crude extract)
Definitive product standard for monitoring CALB‑catalyzed reactions
Candida antarctica lipase B acylation study
Biocatalysis Regioselective Acylation Lipase B

USP/EP Reference Standard Traceability

Commercial ε‑acetyl‑L‑lysine is supplied with documented traceability to United States Pharmacopeia (USP) or European Pharmacopoeia (EP) standards, enabling its use in method validation (AMV) and quality control for Abbreviated New Drug Applications (ANDA) [1]. Purity specifications of ≥98–99% by HPLC are uniformly reported across reputable vendors [2].

Pharmacopeial traceability
Specification review
Traceable to USP/EP; purity ≥98–99% (HPLC)
Meets gatekeeping requirement for AMV and ANDA workflows
Vendor specifications; verify lot-specific COA
Analytical Chemistry Reference Standard Quality Control

Melting Point & Solubility Differentiation

ε‑Acetyl‑L‑lysine exhibits a defined melting point of 250 °C with decomposition and is miscible with water (solubility 50 mg/mL in 80% acetic acid) [1]. These parameters are distinct from unmodified L‑lysine (melting point ~215 °C) and α‑acetyl‑L‑lysine, facilitating unambiguous identity confirmation and informing storage conditions (‑20 °C recommended due to hygroscopic nature) [2].

Thermal & solubility identity
Class-level
mp 250 °C (dec.); water miscible
Simple, cost-effective identity check upon receipt
Δmp ≥35 °C vs L‑lysine; confirm handling under hygroscopic storage (−20 °C)
Physical Chemistry Compound Characterization Handling

Epsilon-Acetyl-L-lysine Validated Applications


Sirtuin & Aminoacylase Characterization

ε‑Acetyl‑L‑lysine serves as the authentic substrate for sirtuin‑catalyzed deacetylation and aminoacylase‑catalyzed hydrolysis assays. The quantitative Km and specific activity differences documented in Section 3 enable researchers to select the correct regioisomer for enzyme kinetic studies and to accurately benchmark novel enzyme variants [1].

Regulatory Method Development & QC

With documented USP/EP traceability and high HPLC purity (≥98–99%), ε‑acetyl‑L‑lysine is qualified for use as a reference standard in analytical method validation (AMV) and quality control (QC) for Abbreviated New Drug Applications (ANDA) and commercial lysine production [1]. This traceability is a direct differentiator from unvalidated analogs.

Regioselective Biocatalytic Acylation

The absolute ε‑regioselectivity of CALB lipase for ε‑acetyl‑L‑lysine formation (Section 3) positions this compound as the definitive product standard for monitoring and optimizing regioselective biocatalytic acylation processes. It is essential for quantifying product yield and purity in industrial lysine derivatization workflows [1].

Metabolomics & Epigenetic Biomarker Studies

As the endogenous product of lysine acetylation, ε‑acetyl‑L‑lysine is a critical calibrant and internal standard in LC‑MS‑based metabolomics investigations of acetylation dynamics, including studies on combined substance exposure effects [1]. Its use ensures accurate quantitation of acetylated lysine species in complex biological matrices.

Application
Selection Property
Validation Focus
Enzyme kinetic studies (sirtuins, aminoacylases)
ε‑regioisomer substrate specificity
Km and specific activity benchmarking
Analytical method validation (AMV)
USP/EP pharmacopeial traceability
HPLC purity and identity documentation
CALB‑catalyzed ε‑acylation monitoring
Exclusive ε‑regioselectivity
Product yield and purity quantification
LC‑MS metabolomics of acetylation
Endogenous acetylation calibrant
Quantitative accuracy in biological matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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